6-Methylbenzoxazole
Overview
Description
Synthesis Analysis
The synthesis of 6-Methylbenzoxazole and related compounds involves various chemical reactions. For example, Bezborodov et al. (2003) reported the synthesis of liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles, which are related to 6-Methylbenzoxazole, using reactions of cyclohex-2-enones with hydroxylamine hydrochloride and oximes with unsaturated compounds (Bezborodov et al., 2003). Additionally, Okuma et al. (2014) described a one-pot synthesis method for dibenzo[b,h][1,6]naphthyridines, which can be applied to the synthesis of 6-Methylbenzoxazole derivatives (Okuma et al., 2014).
Molecular Structure Analysis
The molecular structure of 6-Methylbenzoxazole can be analyzed using various spectroscopic techniques. Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, a compound similar to 6-Methylbenzoxazole, using single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational calculations (Sharfalddin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 6-Methylbenzoxazole include various substitution and condensation reactions. The study by Reddy et al. (1994) on 6-substituted-1,2,4,8,10,11-hexachloro-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxides provides insights into the chemical reactivity of similar structures (Reddy et al., 1994).
Physical Properties Analysis
The physical properties of 6-Methylbenzoxazole, such as melting and boiling points, solubility, and crystalline structure, can be inferred from related compounds. For instance, Campo et al. (1998) studied the thermal properties of liquid crystalline polyesters derived from bibenzoic acid, providing information relevant to the physical properties of benzoxazole derivatives (Campo et al., 1998).
Chemical Properties Analysis
The chemical properties of 6-Methylbenzoxazole, such as reactivity, stability, and functional group interactions, can be analyzed through studies on similar compounds. For example, the research by Naidu and Reddy (1978) on 6-substituted 6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxides gives insights into the chemical behavior of benzoxazole derivatives (Naidu & Reddy, 1978).
Scientific Research Applications
Organometallic Derivatives and Chelate Complexes
6-Methylbenzoxazole has been studied for its potential in forming organometallic derivatives and chelate complexes. Lithiation of 2-Methylbenzoxazole, a related compound, at the methyl group can produce a dimer that reacts with various element halides to create new chelate complexes. Such complexes have applications in various fields of chemistry, including catalysis and materials science (Kerschl & Wrackmeyer, 1987).
Molecular Structural Analysis
Methyl 4-hydroxybenzoate, a derivative of benzoxazole, has been studied for its structural properties using single crystal X-ray analysis and Hirshfeld surface analysis. These studies are crucial in understanding the molecular interactions and packing, which is significant for the development of new materials and drugs (Sharfalddin et al., 2020).
Synthesis of Novel Compounds
6-Methylbenzoxazole and its derivatives are used in synthesizing novel compounds with potential applications in various fields. For instance, derivatives have been synthesized that exhibit pronounced antibacterial and antifungal activities, which is significant for pharmaceutical development (Gu & Wang, 2010).
Neuroprotective Activities
Research on benzoxazole derivatives has revealed their potential neuroprotective activities. For example, certain derivatives have shown potent activity in anti-MES tests and neurotoxicity evaluations, suggesting their potential use in treating neurological disorders (Siddiqui et al., 2008).
Potential in Alzheimer's Disease Treatment
Benzoxazole derivatives have been developed with selective inhibitory activity against histone deacetylase, which is significant in the treatment of Alzheimer's disease. These compounds have shown promising results in reducing phosphorylation and aggregation of tau proteins, crucial for neurodegenerative disease management (Lee et al., 2018).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWNDAUMBWLYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369304 | |
Record name | 6-Methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzoxazole | |
CAS RN |
10531-80-3 | |
Record name | 6-Methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10531-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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